molecular formula C10H9N3O7 B14623208 N-(3,5-Dinitrobenzoyl)alanine CAS No. 58248-10-5

N-(3,5-Dinitrobenzoyl)alanine

Cat. No.: B14623208
CAS No.: 58248-10-5
M. Wt: 283.19 g/mol
InChI Key: GKKGXRWQABQIMV-YFKPBYRVSA-N
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Description

N-(3,5-Dinitrobenzoyl)alanine is a compound characterized by the presence of a dinitrobenzoyl group attached to the amino acid alanine. This compound is known for its chiral properties and is often used in the field of chiral resolution and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-Dinitrobenzoyl)alanine can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dinitrobenzoyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Dinitrobenzoyl)alanine is widely used in scientific research, particularly in:

    Chemistry: As a chiral resolving agent for the separation of enantiomers.

    Biology: In studies involving protein-ligand interactions due to its ability to form stable complexes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of chiral catalysts and other fine chemicals

Mechanism of Action

The mechanism by which N-(3,5-Dinitrobenzoyl)alanine exerts its effects involves multiple interactions, including ion pairing, hydrogen bonding, and π–π stacking. These interactions facilitate the formation of stable complexes with various molecular targets, enhancing its utility in chiral resolution and enantioselective synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrobenzoyl)alanine
  • N-(3,5-Dinitrobenzoyl)phenylalanine
  • N-(3,5-Dinitrobenzoyl)leucine

Uniqueness

N-(3,5-Dinitrobenzoyl)alanine is unique due to its specific dinitrobenzoyl group, which provides distinct electronic and steric properties. This uniqueness enhances its effectiveness in chiral resolution compared to other similar compounds .

Properties

CAS No.

58248-10-5

Molecular Formula

C10H9N3O7

Molecular Weight

283.19 g/mol

IUPAC Name

(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H9N3O7/c1-5(10(15)16)11-9(14)6-2-7(12(17)18)4-8(3-6)13(19)20/h2-5H,1H3,(H,11,14)(H,15,16)/t5-/m0/s1

InChI Key

GKKGXRWQABQIMV-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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